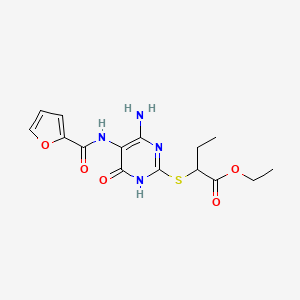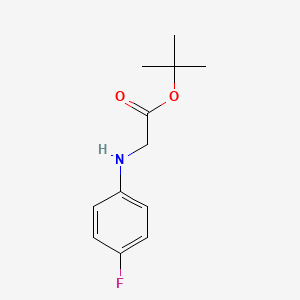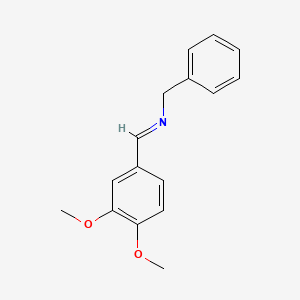![molecular formula C26H20FNO5 B2375601 7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866813-19-6](/img/structure/B2375601.png)
7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBDQ and is a member of the quinoline family of compounds.
Scientific Research Applications
Fluorophores and Biological Systems
Quinoline derivatives, including those similar to the specified compound, are known as efficient fluorophores and are widely utilized in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors has also been noted, highlighting their relevance in therapeutic research and development (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Anticancer Activity
The synthesis of new quinoline derivatives and their evaluation for anticancer activity has been explored, indicating the potential of such compounds in cancer therapy. A series of triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and found to exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Photoinduced Reactions
Research on fluorinated quinolone derivatives, including photoinduced C-F bond cleavage, has implications for understanding the photophysics and photochemistry of these compounds. Such studies are relevant for designing photostable drugs and for applications involving light-induced reactions (Fasani et al., 1999).
Antimicrobial Activity
The synthesis and evaluation of novel quinoxalines, which share structural similarities with quinoline derivatives, have shown antimicrobial activity, highlighting their potential in developing new antibacterial agents (Refaat, Moneer, & Khalil, 2004).
Properties
IUPAC Name |
7-(4-ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO5/c1-2-31-19-8-6-17(7-9-19)25(29)21-14-28(13-16-4-3-5-18(27)10-16)22-12-24-23(32-15-33-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLISALFPCIXFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2375518.png)

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)
![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)
![3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2375541.png)
